methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate
Description
Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate (IUPAC name: methyl 2-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)phenyl]methoxy}-2H-chromen-3-yl)acetate) is a synthetic coumarin derivative with the molecular formula C₂₁H₁₆ClF₃O₅ and a molecular weight of 440.8 g/mol (calculated from ). This compound features a chromen-2-one (coumarin) backbone substituted with chloro (position 6), methyl (position 4), and a 3-(trifluoromethyl)benzyloxy group (position 7). The 3-acetate moiety further enhances its structural complexity.
Coumarin derivatives are widely studied for their biological activities, including anticoagulant, antimicrobial, and anticancer properties. The introduction of halogenated and fluorinated groups, such as chloro and trifluoromethyl, can significantly alter physicochemical properties (e.g., lipophilicity, metabolic stability) and binding interactions with biological targets .
Properties
Molecular Formula |
C21H16ClF3O5 |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]acetate |
InChI |
InChI=1S/C21H16ClF3O5/c1-11-14-7-16(22)18(9-17(14)30-20(27)15(11)8-19(26)28-2)29-10-12-4-3-5-13(6-12)21(23,24)25/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
SZCSEPNBVJBSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)C(F)(F)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of phenol derivatives with acetoacetic ester in the presence of a catalyst such as anhydrous aluminum chloride. This is followed by chlorination and subsequent esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl.
Substitution: Halogenation and nucleophilic substitution reactions can modify the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and specificity to these targets.
Comparison with Similar Compounds
Position 7 Modifications
- Target Compound : The 7-position is substituted with a 3-(trifluoromethyl)benzyloxy group, contributing to high lipophilicity (predicted XLogP3: ~5.3) and electron-withdrawing effects due to the trifluoromethyl group .
- Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate (): Replaces the trifluoromethyl group with a single fluorine atom at the benzyloxy substituent.
- Methyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate (): Lacks the benzyloxy group entirely, featuring a hydroxyl group instead. This increases polarity and hydrogen-bonding capacity, which may enhance water solubility but reduce membrane permeability .
Position 6 Modifications
- Target Compound : A chloro group at position 6 enhances electrophilicity and may influence π-stacking interactions in biological systems .
- Butyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate (): Shares the 6-chloro and 4-methyl substituents but substitutes the benzyloxy group with a simpler oxyacetate linked to a butyl ester. The butyl chain increases lipophilicity (higher XLogP3) and may prolong half-life in vivo .
Ester Chain Modifications
- Ethyl 3-[6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}chromen-3-yl]propanoate (): Replaces the methyl acetate with an ethyl propanoate group. The longer alkyl chain (propanoate vs. acetate) increases molecular weight (468.8 g/mol vs.
Aromatic Ring Substitutions
- Methyl {[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate (): Features a 4-fluorophenyl group at position 3 and an ethyl group at position 6. The fluorine atom on the phenyl ring modulates electronic effects, while the ethyl group enhances hydrophobic interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
*XLogP3 values estimated based on structural analogs.
Research Findings and Implications
Trifluoromethyl vs. Fluorine: The trifluoromethyl group in the target compound enhances metabolic stability compared to monofluorinated analogues ( vs. 12), as CF3 groups resist oxidative degradation .
Ester Chain Length : Ethyl and butyl esters () increase lipophilicity, which may improve blood-brain barrier penetration but reduce solubility—a critical factor in drug design .
Chloro Substitution : The 6-chloro group in the target compound and its analogs () is a common feature in bioactive coumarins, likely contributing to electrophilic reactivity and target binding .
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